Bienvenue dans la boutique en ligne BenchChem!

4-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Lysosomal glucosylceramidase Gaucher disease pharmacology Sulfonamide SAR

This compound bridges the affinity gap between high-affinity p-tolyl (Ki=102 nM) and low-affinity N-methyl-phenylsulfonamide (Ki=19,200 nM) analogs in GBA1 binding assays. The para-fluorophenyl substitution enables isolation of halogen-specific binding thermodynamics without confounding affinity shifts. Co-procurement with the meta-substituted regioisomer CAS 898466-46-1 enables paired-isomer experimental design to deconvolute sulfonamide geometry effects on target engagement, selectivity, and permeability. Essential for SAR-driven lead optimization targeting Gaucher disease, FBPase-1, or S100A4 pathways.

Molecular Formula C17H14FN3O4S
Molecular Weight 375.37
CAS No. 898411-28-4
Cat. No. B2776409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide
CAS898411-28-4
Molecular FormulaC17H14FN3O4S
Molecular Weight375.37
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O4S/c1-11-10-16(20-25-11)19-17(22)12-2-6-14(7-3-12)21-26(23,24)15-8-4-13(18)5-9-15/h2-10,21H,1H3,(H,19,20,22)
InChIKeyVDVMLOPJWHAXTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS 898411-28-4): A Modular Sulfonamide-Benzamide Scaffold for Focused SAR Libraries


4-(4-Fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS 898411-28-4) is a synthetic small molecule (MF: C₁₇H₁₄FN₃O₄S; MW: 375.37) belonging to the benzenesulfonamide-benzamide hybrid class. The compound features three pharmacophoric modules: a 4-fluorobenzenesulfonamide moiety, a central 4-aminobenzamide linker, and a 5-methyl-1,2-oxazol-3-yl (5-methylisoxazol-3-yl) terminal group. This architecture places it within a well-precedented family of sulfonamide-containing bioactive scaffolds, including FBPase-1 allosteric inhibitors [1] and S100A4 transcriptional repressors [2]. However, the 4-fluoro substitution pattern and the para-benzamide connectivity distinguish this specific compound from its closest positional and electronic analogs, making it a critical comparator for structure-activity relationship (SAR) deconvolution.

Why 4-Fluorobenzenesulfonamido-N-(5-methylisoxazolyl)benzamide Cannot Be Casually Substituted: Evidence for Non-Linear SAR at the Sulfonamide Substituent


The sulfonamide-based benzamide scaffold is exquisitely sensitive to even single-atom modifications on the terminal aryl ring. BindingDB data on close analogs targeting human lysosomal acid glucosylceramidase (GBA1) demonstrate that substituting the p-fluorophenyl group with a p-tolyl group (BDBM18439, Ki = 102 nM) versus an N-methyl-phenylsulfonamide (BDBM18442, Ki = 19,200 nM) produces a >188-fold change in binding affinity within the same core scaffold [1][2]. This non-linear SAR extends to the benzamide positional isomer: the 3-substituted regioisomer (CAS 898466-46-1) differs only in the attachment point of the 4-fluorobenzenesulfonamido group (meta vs. para to the amide carbonyl) [3]. Further, within the broader benzenesulfonamide class, the 4-fluorobenzene motif has been shown to confer differential carbonic anhydrase isoform selectivity profiles compared to non-fluorinated or multiply fluorinated analogs [4]. Procurement of the precise CAS 898411-28-4 compound—rather than a structurally similar but untested analog—is therefore essential for reproducible SAR campaigns, selectivity profiling, and chemical probe validation studies.

Quantitative Differentiation Evidence for 4-(4-Fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide vs. Nearest Analogs


Sulfonamide Substituent SAR: p-Tolyl (BDBM18439) vs. N-Methyl-Phenyl (BDBM18442) vs. 4-Fluorophenyl (Target Compound) on the Same 5-Methylisoxazolyl-Benzamide Core

BindingDB data for two structurally confirmed analogs of the target compound, tested under identical assay conditions against human lysosomal acid glucosylceramidase (GBA1), reveal that the sulfonamide substituent exerts a dominant effect on binding affinity. The p-tolyl analog BDBM18439 exhibits Ki = 102 nM, whereas the N-methyl-phenylsulfonamide analog BDBM18442 exhibits Ki = 19,200 nM. Both share the identical N-(5-methyl-1,2-oxazol-3-yl)-4-aminobenzamide core with the target compound, the sole difference residing at the sulfonamide terminus. Binding data for the target compound (4-fluorophenyl) at this target have not been publicly deposited in BindingDB; however, the magnitude of the SAR gap between the two characterized analogs quantitatively defines the binding pocket's sensitivity to this position. Note: Binding data for these analogs were obtained at pH 5.9, which is the optimal lysosomal pH for GBA1 activity [1][2].

Lysosomal glucosylceramidase Gaucher disease pharmacology Sulfonamide SAR

Positional Isomer Differentiation: 4-Substituted (Target) vs. 3-Substituted Benzamide Regioisomer (CAS 898466-46-1) and Implications for Target Engagement Geometry

The target compound (CAS 898411-28-4) bears the 4-fluorobenzenesulfonamido group at the para position of the benzamide carbonyl. Its regioisomer, CAS 898466-46-1 (3-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide), bears the identical substituent at the meta position. This positional shift alters the vector and dihedral angle of the sulfonamide group relative to the oxazole amide, which can profoundly influence target binding geometry. The regioisomer is commercially available from Life Chemicals (purity: 90%+; pricing: $54–$79 for 1–10 mg quantities) [1]. Head-to-head biochemical data comparing these two regioisomers in a single assay are not publicly available; however, in the broader benzenesulfonamide class, para-vs-meta substitution has been shown to produce significant shifts in carbonic anhydrase isoform selectivity [2].

Regioisomer SAR Benzamide connectivity Sulfonamide positioning

Class-Level Evidence: 4-Fluorobenzenesulfonamide-Benzamide Hybrids as Privileged Scaffolds for FBPase-1 Allosteric Inhibition and S100A4 Transcriptional Repression

Two independent research streams converge on the 4-fluorobenzenesulfonamide-benzamide scaffold as a privileged chemotype for therapeutic target engagement. First, benzoxazole benzenesulfonamides—structurally analogous compounds where the oxazole-isoxazole and benzamide connectivity are varied—have been identified as allosteric FBPase-1 inhibitors; the most potent analog (compound 53) achieved an IC₅₀ of 0.57 μM against the human liver recombinant enzyme and a distinct binding mode confirmed by X-ray crystallography [1]. Second, a high-throughput screen of 105,600 compounds identified a 2-(4-fluorobenzenesulfonamido)benzamide-based compound (E12) as the strongest transcriptional inhibitor of the metastasis driver S100A4, with EC₅₀ < 1 μM at 48 h in HCT116 colorectal cancer cells and validated in vivo metastasis reduction in a xenograft model [2]. The target compound shares the 4-fluorobenzenesulfonamido-benzamide pharmacophore with both validated scaffolds, providing a direct structural bridge between these two therapeutic target families.

FBPase-1 inhibition Allosteric modulator S100A4 transcription Metastasis target

Carbonic Anhydrase Isoform Selectivity Landscape: Contextualizing the 4-Fluorobenzenesulfonamide Motif Within the Broader Fluorinated Benzenesulfonamide Class

The 4-fluorobenzenesulfonamide moiety has been systematically evaluated against multiple human carbonic anhydrase (CA) isoforms. BindingDB data for a representative fluorinated benzenesulfonamide compound (BDBM50226807/CHEMBL4101650) reveal differential binding across four CA isoforms: CA II (Ki = 8.10 nM), CA IX (Ki = 307 nM), CA I (Ki = 428 nM), and CA XII (Ki = 624 nM), all measured under identical stopped-flow CO₂ hydration assay conditions with 15-minute preincubation [1]. The ~77-fold selectivity window between CA II (highest affinity) and CA XII (lowest affinity) demonstrates that the fluorinated benzenesulfonamide core can be tuned for isoform selectivity. Furthermore, Whitesides and colleagues demonstrated in a systematic study that formal fluorination of benzoarylsulfonamide ligands (including 4-fluorobenzene variants) produces a surprisingly modest effect on CA binding thermodynamics when measured against matched non-fluorinated controls, suggesting that 4-fluoro substitution is primarily a pharmacokinetic and permeability optimization strategy rather than a pure affinity driver [2]. This finding is critical for compound selection: the 4-fluoro modification in the target compound may confer metabolic stability advantages without compromising target affinity relative to the non-fluorinated parent.

Carbonic anhydrase inhibition Isoform selectivity Fluorination SAR Stopped-flow kinetics

Recommended Procurement and Application Scenarios for 4-(4-Fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS 898411-28-4)


Completing the Lysosomal Glucosylceramidase SAR Triad: Mapping Halogen-Binding Preferences at the Sulfonamide Pocket

The target compound serves as the missing link between two extensively characterized analogs—the high-affinity p-tolyl BDBM18439 (Ki = 102 nM) and the low-affinity N-methyl-phenylsulfonamide BDBM18442 (Ki = 19,200 nM) [1]. By procuring CAS 898411-28-4 and testing it in the identical fluorescent resorufin-based GBA1 assay at pH 5.9, researchers can determine whether the 4-fluorophenyl substituent yields an intermediate affinity value, or whether the electron-withdrawing fluorine produces a non-additive affinity shift. This experiment directly addresses whether the GBA1 sulfonamide pocket accommodates halogenated aromatics and informs the design of fluorinated pharmacotherapies for Gaucher disease.

Positional Isomer Pair Procurement for Regioisomer-Specific Target Engagement and Selectivity Profiling

Co-procurement of CAS 898411-28-4 (para-substituted) and its regioisomer CAS 898466-46-1 (meta-substituted, available from Life Chemicals at 90%+ purity) [1] enables a paired-isomer experimental design. Parallel testing in any biochemical or cellular assay directly isolates the contribution of sulfonamide attachment geometry to target binding, selectivity, and permeability. This paired approach is particularly valuable for medicinal chemistry teams building benzamide-based compound libraries, where even subtle positional shifts can redirect the pharmacophore vector by several angstroms and alter polypharmacology profiles.

Investigating 4-Fluorobenzenesulfonamide-Benzamide Scaffold Activity at Validated Therapeutic Targets FBPase-1 and S100A4

The target compound's scaffold is structurally cross-walked to two independently validated therapeutic target families. The 5-methylisoxazole terminus and benzamide linker place it within the FBPase-1 allosteric inhibitor chemotype (most potent analog: IC₅₀ = 0.57 μM) [1], while the 4-fluorobenzenesulfonamido pharmacophore matches the S100A4 transcriptional inhibitor E12 (EC₅₀ < 1 μM; in vivo metastasis reduction) . Procuring CAS 898411-28-4 allows a single compound to be screened against both targets, testing whether the hybrid scaffold retains dual-target activity or whether the 5-methylisoxazole modification selectively biases activity toward FBPase-1 over S100A4. This informs scaffold prioritization for metabolic disease versus oncology indications.

Fluorine-Specific Permeability and Metabolic Stability Studies Using Matched Non-Fluorinated Comparators

Whitesides and colleagues demonstrated that formal fluorination of benzoarylsulfonamide ligands minimally perturbs target binding thermodynamics (ΔΔG typically < 1 kcal/mol relative to non-fluorinated controls) [1]. This makes the target compound's 4-fluorophenyl group a clean probe for isolating fluorine-specific effects on membrane permeability (PAMPA or Caco-2 assays), microsomal metabolic stability, and plasma protein binding—without the confounding variable of large affinity changes at the primary target. Teams performing lead optimization of sulfonamide-based inhibitors can use CAS 898411-28-4 alongside its non-fluorinated matched analog to build fluorine-specific structure-property relationship (SPR) datasets.

Quote Request

Request a Quote for 4-(4-fluorobenzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.